molecular formula C18H17N7O B10923401 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10923401
M. Wt: 347.4 g/mol
InChI Key: ZELRYEBHQXVCLU-UHFFFAOYSA-N
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Description

5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrazole ring with a triazolopyrimidine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: The pyrazole intermediate is then reacted with a suitable nitrile and an amine to form the triazolopyrimidine core. This step often requires the use of a strong base and high temperatures to facilitate cyclization.

    Introduction of the Benzyl Group: The final step involves the alkylation of the triazolopyrimidine core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl chloride.

Scientific Research Applications

5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Oxo-1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring fused with a pyrimidine core and are studied for their therapeutic potential.

Uniqueness

5-METHYL-N~7~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H17N7O/c1-12-3-5-14(6-4-12)10-24-8-7-16(23-24)22-17(26)15-9-13(2)21-18-19-11-20-25(15)18/h3-9,11H,10H2,1-2H3,(H,22,23,26)

InChI Key

ZELRYEBHQXVCLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C

Origin of Product

United States

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